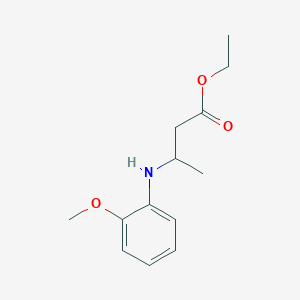

Ethyl 3(2'-methoxyphenylamino)butyrate

Description

Ethyl 3(2'-methoxyphenylamino)butyrate is a synthetic ester derivative featuring a methoxyphenylamino substituent attached to a butyrate backbone. The methoxyphenylamino group may confer unique solubility and reactivity compared to simpler esters like ethyl butyrate, influencing its industrial or research utility.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

ethyl 3-(2-methoxyanilino)butanoate |

InChI |

InChI=1S/C13H19NO3/c1-4-17-13(15)9-10(2)14-11-7-5-6-8-12(11)16-3/h5-8,10,14H,4,9H2,1-3H3 |

InChI Key |

DMUIEQKFGWNBEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Butyrate (Ethyl Butanoate)

- Molecular Formula : C₆H₁₂O₂ (C₃H₇COOCH₂CH₃) .

- CAS No.: 105-54-4 .

- Physical Properties: Boiling Point: 120–121°C .

- Applications: Dominant use in flavoring (pineapple, orange, and peach notes) and fragrances due to its fruity odor . Cost-effective industrial production for processed foods and perfumes .

Phenyl Ethyl Butyrate

Methyl 2-Benzoylamino-3-Arylaminobut-2-enoates

- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acidic conditions (e.g., PTSA catalyst) .

- Structural Relevance: Shares the aryl amino-substituted ester motif with Ethyl 3(2'-methoxyphenylamino)butyrate.

Ethyl 2-Phenylacetoacetate

- Molecular Formula : C₁₂H₁₄O₃ .

- CAS No.: 5413-05-8 .

- Applications: Intermediate in organic synthesis (e.g., pharmaceuticals, dyes) . The α-acetyl group may enhance keto-enol tautomerism, differing from the methoxyphenylamino group’s electronic effects in the target compound.

Key Comparative Data

Research Findings and Hypotheses

- Synthetic Pathways: this compound may be synthesized via methods analogous to and , using aryl amines and ester precursors under acidic or thermal conditions.

- Market Potential: Similar to ethyl butyrate, the target compound could find applications in flavors or fragrances, but its aromatic amino group may shift usage toward pharmaceuticals or specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.